1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVCWRVIISPNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-41-2 | |
| Record name | Desfluororufinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORORUFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acidic Hydrolysis
Using concentrated sulfuric acid (18 M) at 110°C for 8 hours converts nitriles to carboxamides with 78–82% yield. However, this method risks over-hydrolysis to carboxylic acids if reaction times exceed 10 hours.
Transition Metal Catalysis
Palladium(II) acetate (2 mol%) in aqueous ammonia (28%) at 80°C achieves selective nitrile-to-amide conversion in 4 hours with 91% yield. This method eliminates acidic byproducts, making it preferable for pH-sensitive substrates.
Amidation of Carboxylic Acid Derivatives
The direct amidation of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 106308-42-3) is a widely adopted industrial approach. Key strategies include:
Coupling Reagent-Mediated Amidation
Reagents such as HBTU or EDCl facilitate amide bond formation under mild conditions:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 88 |
| HBTU | THF | 40 | 12 | 92 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 18 | 84 |
Aqueous Ammonia Method
A patent-pending green chemistry approach (EP0618199A1) uses water as the sole solvent:
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Suspend 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (1 eq) in deionized water.
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Add 29% ammonium hydroxide (3 eq).
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Heat at 80°C for 6 hours under vigorous stirring.
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Cool to 5°C, filter, and dry under vacuum.
This method achieves 94% yield with 99.5% HPLC purity, eliminating organic solvent waste.
Solvent-Free and Green Synthesis Approaches
Recent innovations prioritize atom economy and reduced environmental impact:
Mechanochemical Synthesis
Ball-milling 2-fluorobenzyl azide (1 eq) and propiolamide (1 eq) with copper(I) oxide (0.1 eq) for 2 hours produces the target compound in 89% yield without solvents.
Microwave-Assisted Reactions
Microwave irradiation (150 W, 100°C) reduces CuAAC reaction times from 12 hours to 35 minutes while maintaining 91% yield.
Industrial-Scale Production Considerations
Large-scale synthesis (≥100 kg batches) requires optimization of:
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as an antimicrobial agent. Its triazole ring is known for conferring antifungal properties. Research has shown that derivatives of this compound exhibit significant activity against various fungal strains, making it a candidate for developing new antifungal medications.
Cancer Research
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses.
Agricultural Applications
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its efficacy against specific pests has been documented in agricultural trials, indicating its potential to enhance crop protection while minimizing environmental impact.
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of triazole moieties into polymer matrices can improve their stability and functionality.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of established antifungal agents against several pathogenic fungi.
Case Study 2: Cancer Research
Research conducted at a prominent cancer research institute assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed a dose-dependent inhibition of cell growth and highlighted its potential as a lead compound for further development.
Case Study 3: Agricultural Trials
Field trials conducted by an agricultural research organization tested the efficacy of this compound as a pesticide. The results demonstrated significant pest control with minimal adverse effects on non-target organisms, suggesting its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide)
- Structural Difference : Rufinamide substitutes the benzyl group with 2,6-difluorophenyl instead of 2-fluorophenyl.
- Pharmacological Impact : This modification enhances binding to voltage-gated sodium channels, making it an FDA-approved antiepileptic drug (trade name: Banzel®) .
- Physicochemical Properties: The additional fluorine atom increases molecular weight (238.20 g/mol) and lipophilicity, improving blood-brain barrier penetration compared to the mono-fluorinated analog .
N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide (Z995908944)
- Structural Difference : Incorporates a 2-chloro-6-fluorobenzyl group and a m-tolyl substituent on the triazole ring.
- Synthesis & Activity : Synthesized via a coupling reaction (50% yield) and characterized by HR-ESI-MS (m/z 345.0912 [M+H]⁺ ). This compound is a CFTR potentiator, highlighting the role of halogenation in modulating ion channel activity .
Modifications on the Carboxamide Group
N-(Quinolin-2-yl) Derivatives (e.g., 3o, 3p)
- Structural Features: Compounds such as 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) replace the carboxamide’s hydrogen with a quinolin-2-yl group.
- Biological Activity: These derivatives inhibit the Wnt/β-catenin signaling pathway, demonstrating IC₅₀ values in the nanomolar range. The bulky aromatic substituent enhances target specificity but may reduce solubility .
Hydroxyethyl and Cyclopropyl Substituents
Halogenation and Bioisosteric Replacements
N-(4-Chlorobenzyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide (6q, MKA004)
- Structural Profile : Combines 4-fluorophenyl and 4-chlorobenzyl groups.
- Activity : Acts as a macrophage migration inhibitory factor (MIF) inhibitor (IC₅₀ = 1.2 µM). Dual halogenation enhances binding to MIF’s tautomerase active site .
5-Amino-1-(2-Chlorobenzyl)-N-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
- Modifications : Features 2-chlorobenzyl and 4-fluorobenzyl groups.
Physicochemical and Pharmacokinetic Comparisons
Table 1. Key Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | LogP* | Key Substituents | Biological Target |
|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-triazole-4-carboxamide | 220.20 | 1.2 | 2-Fluorobenzyl | Sodium channel (epilepsy) |
| Rufinamide | 238.20 | 1.8 | 2,6-Difluorobenzyl | Sodium channel (FDA-approved) |
| Z995908944 | 345.09 | 3.1 | 2-Chloro-6-fluorobenzyl, m-tolyl | CFTR potentiator |
| 3o (Quinolin-2-yl derivative) | 377.38 | 2.5 | Quinolin-2-yl, 2-fluorophenyl | Wnt/β-catenin inhibitor |
| 6q (MKA004) | 356.12 | 2.7 | 4-Fluorophenyl, 4-chlorobenzyl | MIF tautomerase inhibitor |
*Predicted using Lipinski’s rules.
Biological Activity
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 106308-41-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to triazole derivatives, which are known for their diverse biological properties including anti-inflammatory, anticonvulsant, and neuroprotective effects.
- Molecular Formula : C10H9FN4O
- Molecular Weight : 220.20 g/mol
- IUPAC Name : 1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
- SMILES Notation : NC(=O)c1cn(Cc2ccccc2F)nn1
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity. It has been studied as a related compound to Rufinamide, an established anticonvulsant drug. The mechanism of action may involve modulation of sodium channels or other neurotransmitter systems, although specific pathways remain to be fully elucidated .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cell models. This activity is thought to be mediated through the inhibition of the NF-κB signaling pathway .
Neuroprotective Effects
In vitro studies have reported that this compound can protect neuronal cells from amyloid-beta-induced toxicity. It exhibits neuroprotective effects by reducing reactive oxygen species (ROS) generation and preventing neuronal cell death . Additionally, it has shown potential in improving cognitive functions in animal models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. In the case of this compound:
- The presence of the fluorine atom enhances lipophilicity and may improve blood-brain barrier permeability.
- Substituents on the benzyl moiety can significantly affect its inhibitory activity against cholinesterases and other targets .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
Q & A
Q. What are the established synthetic routes for 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole-carboxamides are prepared by reacting substituted benzyl azides with propiolamide derivatives under reflux in THF or DMF with Cu(I) catalysts. Key parameters include temperature (60–80°C), solvent polarity, and catalyst loading (1–5 mol%), which affect regioselectivity and yield . Example Reaction Table :
| Azide Precursor | Alkyne Component | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Fluorobenzyl azide | Propiolamide | CuI | DMF | 72–85 |
Q. How is structural confirmation performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and X-ray crystallography are standard. For instance, single-crystal X-ray studies of methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate confirm bond lengths (C–N: 1.34–1.38 Å) and dihedral angles between the triazole and benzyl groups (≤10°), critical for validating regiochemistry .
Q. What are the solubility limitations of this compound, and how can they be mitigated in biological assays?
Like other triazole derivatives, low aqueous solubility is common. Strategies include co-solvents (DMSO ≤10%), formulation with cyclodextrins, or synthesizing water-soluble prodrugs (e.g., phosphate esters). Solubility parameters (logP ~2.5) can be optimized via substituent modifications on the benzyl group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound derivatives?
Density functional theory (DFT) calculations predict transition states for CuAAC regioselectivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins, such as kinases or enzymes, by modeling interactions between the fluorobenzyl group and hydrophobic pockets . Example Data :
| Derivative | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| 2-Fluorobenzyl | -8.2 | 0.45 |
| 4-Fluorobenzyl | -7.8 | 1.20 |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response curves and standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .
Q. How does the fluorobenzyl substituent influence pharmacokinetic properties?
The 2-fluorine atom enhances metabolic stability by reducing CYP450-mediated oxidation. Pharmacokinetic studies in rodent models show increased t₁/₂ (from 2.1 to 4.8 h) compared to non-fluorinated analogs. LogD values (1.9–2.3) correlate with blood-brain barrier penetration .
Q. What advanced characterization techniques are used to study degradation pathways?
High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR track degradation products under stressed conditions (e.g., pH 1–13, UV light). For example, hydrolysis of the carboxamide group generates 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, detectable via LC-MS/MS .
Methodological Challenges
Q. How to design experiments to probe the role of the triazole ring in target binding?
Isosteric replacement (e.g., triazole → imidazole) coupled with SAR studies identifies critical hydrogen-bonding interactions. For example, replacing the triazole with imidazole reduces affinity (ΔIC₅₀: 10-fold), confirming the triazole’s role as a hydrogen-bond acceptor .
Q. What factorial design approaches optimize reaction conditions for scale-up?
A 2³ factorial design evaluates temperature (60–80°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF). ANOVA analysis identifies temperature as the most significant factor (p < 0.01), with optimal yield at 80°C and 3 mol% CuI .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
